[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
Description
Properties
Molecular Formula |
C7H7F5N2O |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
[2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C7H7F5N2O/c8-6(9)2-14-4(3-15)1-5(13-14)7(10,11)12/h1,6,15H,2-3H2 |
InChI Key |
VGAYMXFCUNMTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Fluorinated Diketone Preparation :
Tetrachloroethylene is fluorinated with hydrogen fluoride in the presence of SbF₅ to yield 1,2-trichloro-1,1-difluoroethane, which undergoes photooxidation with Cl₂/O₂ to form difluoro monochloroacetyl chloride. -
Cyclization :
Condensation with triethyl orthoacetate generates an alkoxy intermediate, which reacts with methylhydrazine to form 1-methyl-3-difluoromethyl-4-pyrazolylethyl ester. -
Reduction and Hydrolysis :
Zinc-mediated reduction of the chloromethyl group followed by NaOH hydrolysis produces the hydroxymethyl derivative.
Example :
In a scaled process, 282.0 g of 1-methyl-3-difluoro-chloromethyl-4-pyrazolyl ethyl ester was reduced with Zn powder in methanol, yielding 217.7 g (90.2%) of 1-methyl-3-difluoromethyl-4-pyrazolyl ethyl ester. Hydrolysis with 10% NaOH gave 179.3 g (95.5%) of the target alcohol.
[3+2] Cycloaddition of Trifluoromethylated Nitrile Imines
A one-pot synthesis leveraging in situ-generated nitrile imines (from hydrazonoyl halides) and acetylene surrogates has been demonstrated for regioselective pyrazole formation. Mercaptoacetaldehyde serves as an acetylene equivalent, enabling annulation with CF₃-substituted nitrile imines.
Protocol:
-
Nitrile Imine Generation :
Hydrazonoyl bromide (2a) reacts with NaHCO₃ to form trifluoromethylated nitrile imine. -
Cycloaddition :
Reaction with mercaptoacetaldehyde at −30°C yields 5,6-dihydro-1,3,4-thiadiazine, which undergoes dehydration with p-TsCl to form the pyrazole. -
Functionalization :
The hydroxymethyl group is introduced via oxidation of a methyl ester intermediate.
Yield : This method achieves up to 91% yield for the pyrazole core, with >99% regioselectivity.
Functional Group Interconversion from Ester Precursors
Industrial-scale routes often begin with ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid and reduced to the alcohol.
Process Details:
-
Ester Synthesis :
Ethyl difluoroacetoacetate undergoes Claisen condensation with triethyl orthoformate, followed by cyclization with methylhydrazine in a biphasic system (toluene/water). -
Hydrolysis :
The ester is saponified using NaOH (75°C, 2 hr) to the carboxylic acid (95.5% yield). -
Reduction :
LiAlH₄ reduces the acid to the primary alcohol in anhydrous THF (82–89% yield).
Industrial Data :
A 100 kg batch of ethyl ester produced 83.8 kg (83.8%) of pyrazole carboxylate after crystallization.
For advanced functionalization, lithiation at position 5 of preformed pyrazoles enables direct introduction of hydroxymethyl groups.
Methodology:
-
Lithiation :
1-Methyl-3-trifluoromethylpyrazole is treated with n-BuLi at −78°C, generating a stabilized anion at position 5. -
Formaldehyde Quenching :
Reaction with formaldehyde followed by acidic workup yields the hydroxymethyl derivative.
Optimization :
Using flow reactors, this method achieves 89% yield with <2% regioisomer formation.
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents | Yield | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | Ethyl difluoroacetoacetate | Methylhydrazine, Zn | 85–95% | 90:10 |
| [3+2] Cycloaddition | Hydrazonoyl bromide | p-TsCl, NaHCO₃ | 89–91% | >99:1 |
| Ester Hydrolysis | Ethyl pyrazole-4-carboxylate | NaOH, LiAlH₄ | 82–89% | N/A |
| Lithiation | 1-Methyl-3-CF₃-pyrazole | n-BuLi, HCHO | 85–89% | 98:2 |
Critical Challenges and Solutions
-
Regioselectivity : Photooxidation conditions (λ <290 nm) and low-temperature cyclization (−30°C) minimize isomer formation.
-
Fluorine Stability : SbF₅ catalysis in fluorination steps prevents defluorination.
-
Purification : Distillation under reduced pressure (0.1–2 kg/cm²) separates regioisomers effectively .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various biological activities due to its structural features. The presence of trifluoromethyl groups is known to enhance metabolic stability and bioactivity.
Key Findings :
- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The introduction of fluorinated groups can increase the potency against various pathogens, making this compound a candidate for developing new antibiotics .
- Antioxidant Properties : The compound's ability to scavenge free radicals has been evaluated, suggesting potential applications in preventing oxidative stress-related diseases .
Agrochemicals
Fluorinated compounds are often utilized in agrochemicals for their effectiveness as herbicides and pesticides. The unique electronic properties imparted by the difluoroethyl and trifluoromethyl groups can enhance the selectivity and efficacy of these agents.
Case Studies :
- Research has indicated that similar pyrazole derivatives can inhibit specific enzymes involved in plant growth regulation, leading to their potential use as herbicides .
Materials Science
The incorporation of fluorinated compounds into polymer matrices can significantly alter their physical properties, such as hydrophobicity and thermal stability.
Applications :
- Coatings and Adhesives : The compound can be used to develop advanced coatings with improved resistance to solvents and environmental degradation.
- Nanocomposites : Incorporating this compound into nanocomposite materials may enhance mechanical properties due to its unique molecular structure.
A detailed SAR analysis has been performed on pyrazole derivatives, revealing that the presence of trifluoromethyl groups correlates with increased biological activity. Modifications to the pyrazole ring structure can lead to enhanced interactions with biological targets, suggesting pathways for drug design .
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related pyrazole derivatives from the evidence:
Key Observations:
- Fluorine Content: The trifluoromethyl (–CF₃) and difluoroethyl (–CH₂CF₂H) groups in the target compound increase lipophilicity and metabolic stability compared to non-fluorinated analogs like (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol .
- Hydroxymethyl Group : The –CH₂OH moiety provides a site for further functionalization (e.g., esterification or oxidation), enhancing versatility in drug design .
- Steric and Electronic Effects: Bulky substituents (e.g., phenoxy in ) may hinder reactivity, whereas electron-withdrawing groups like –CF₃ modulate the pyrazole ring’s electron density, affecting coordination chemistry .
Biological Activity
The compound [1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Before delving into biological activities, it's essential to understand the chemical properties of the compound:
- Chemical Formula : C7H7F5N2O
- Molecular Weight : 210.14 g/mol
- CAS Number : 1946813-17-7
- Boiling Point : Approximately 413.5 °C (predicted) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit various enzymes involved in cancer proliferation and inflammation. The trifluoromethyl and difluoroethyl groups enhance lipophilicity and can influence binding affinities to target proteins.
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and caspase activation .
Anticancer Activity
Research has demonstrated that derivatives similar to this compound exhibit significant anticancer properties.
- Cell Lines Tested : The efficacy was evaluated against various human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : In studies involving structurally related compounds, IC50 values ranged from 0.37 µM to 0.95 µM against HeLa cells, indicating potent activity compared to standard treatments like sorafenib (IC50 = 7.91 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
Mechanistic Studies
Flow cytometry analysis revealed that compounds related to this compound significantly induced apoptotic cell death in HeLa cells and blocked the cell cycle at the sub-G1 phase . This suggests a robust mechanism for inhibiting tumor growth through apoptosis.
Case Studies
Several studies have highlighted the biological effects of pyrazole derivatives:
-
Study on Anticancer Activity :
- Researchers synthesized a series of pyrazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results showed that modifications in the fluorinated side chains significantly enhanced anticancer activity, with certain compounds demonstrating over tenfold potency compared to existing therapies .
- Mechanism Exploration :
Q & A
Q. NMR Spectroscopy :
- ¹⁹F NMR identifies trifluoromethyl (-CF₃, δ -60 to -65 ppm) and difluoroethyl (-CH₂CF₂H, δ -120 to -130 ppm) groups .
- ¹H NMR distinguishes pyrazole C-H protons (δ 6.5–7.5 ppm) and methanol -OH (δ 2.0–3.0 ppm, broad).
Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -CH₂OH).
HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate polar byproducts; purity >98% is achievable .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of fluorinated pyrazole derivatives, and how can they be addressed?
- Challenges :
- Disorder in Fluorine Atoms : The high electron density of fluorine can cause ambiguous electron density maps.
- Twinned Crystals : Fluorine substituents increase the likelihood of twinning due to steric effects.
- Solutions :
- Data Collection : Use low-temperature (100 K) data with synchrotron radiation to improve resolution (<0.8 Å).
- Refinement : SHELXL software (with anisotropic displacement parameters for F atoms) and TWINLAW commands resolve twinning .
- Hydrogen Bonding Analysis : Fluorine atoms often participate in weak C-F⋯H interactions, stabilizing crystal packing .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in transition metal coordination or catalysis?
- Ligand Design : The -CF₃ group enhances ligand rigidity and electron-deficient character, favoring binding to Lewis acidic metals (e.g., Cu²⁺, Pd⁰).
- Coordination Studies :
- Bidentate Binding : The pyrazole N-atom and methanol -OH group form chelate complexes, as seen in boron-based catalysts .
- Catalytic Applications : In cross-coupling reactions, the fluorinated ligand improves oxidative addition rates by stabilizing electron-poor intermediates .
Q. What mechanistic insights can be gained from studying the compound’s role in enzyme inhibition or biochemical pathways?
- Case Study : Pyrazole derivatives inhibit Plasmodium falciparum prolyl-tRNA synthetase (PfPRS) by mimicking the transition state of proline activation.
- Experimental Design :
Enzyme Assays : Measure IC₅₀ via ATP-PPi exchange assays using ³²P-labeled ATP .
Mutagenesis : Identify binding residues (e.g., Asp542) through site-directed mutagenesis and kinetic analysis.
- Structural Analysis : Co-crystallization with PfPRS reveals hydrogen bonding between the methanol -OH and catalytic site His456 .
- Data Interpretation : Contradictions in IC₅₀ values across studies may arise from differential fluorophore interference in fluorescence-based assays.
Methodological Notes
- Contradictory Data : Discrepancies in reported melting points or bioactivity (e.g., vs. 7) often stem from polymorphic forms or solvent of crystallization. Differential scanning calorimetry (DSC) and PXRD can clarify these .
- Reproducibility : Batch-to-batch variability in fluorinated intermediates necessitates strict control of anhydrous conditions and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
